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Compound of Interest

Compound Name: Ethoxyfen-ethyl

Cat. No.: B1591885 Get Quote

Introduction

Ethoxyfen-ethyl is a diphenyl ether herbicide. Its molecular structure, comprised of an ethyl

ester, two chlorinated phenyl rings linked by an ether, and a trifluoromethyl group, gives rise to

a distinct spectroscopic fingerprint. This guide provides a detailed overview of the expected

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for

Ethoxyfen-ethyl. While specific experimental spectra for this compound are not publicly

available, this document outlines the predicted spectral characteristics based on its functional

groups. Furthermore, it details generalized experimental protocols for obtaining such data,

intended for researchers, scientists, and professionals in drug development and analytical

chemistry.

Chemical Structure:

IUPAC Name: [(2S)-1-ethoxy-1-oxopropan-2-yl] 2-chloro-5-[2-chloro-4-

(trifluoromethyl)phenoxy]benzoate[1] Molecular Formula: C₁₉H₁₅Cl₂F₃O₅[1] Molecular Weight:

451.2 g/mol [1]

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for Ethoxyfen-ethyl based

on its chemical structure.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Notes

Ethyl ester -CH₃ 1.2 - 1.4 Triplet (t)

Coupled to the -CH₂-

protons of the ethyl

group.

Lactate -CH₃ 1.5 - 1.7 Doublet (d)

Coupled to the

adjacent methine

proton.

Ethyl ester -CH₂- 4.1 - 4.4 Quartet (q)

Coupled to the -CH₃

protons of the ethyl

group.

Lactate -CH- 5.2 - 5.4 Quartet (q)

Coupled to the

adjacent methyl

protons.

Aromatic protons 6.8 - 7.8 Multiplets (m)

Complex splitting

patterns due to

coupling between

non-equivalent

aromatic protons on

both phenyl rings.

Protons closer to

electron-withdrawing

groups (Cl, CF₃, C=O)

will be further

downfield.

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Carbon Atom
Predicted Chemical Shift
(δ, ppm)

Notes

Ethyl ester -CH₃ ~14

Lactate -CH₃ ~16

Ethyl ester -CH₂- ~62

Lactate -CH- ~70

Aromatic carbons 115 - 160

Multiple signals. Carbons

attached to oxygen will be

downfield. Carbons attached to

chlorine and the CF₃ group will

also be significantly shifted.

Trifluoromethyl (-CF₃) ~123 Quartet (due to C-F coupling)

Ester Carbonyl (C=O) 165 - 175

Table 3: Predicted Infrared (IR) Spectroscopic Data
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Functional Group
Predicted
Wavenumber
(cm⁻¹)

Intensity Notes

C-H (aromatic) 3050 - 3150 Medium Stretching vibrations.

C-H (aliphatic) 2850 - 3000 Medium

Stretching vibrations

of methyl and

methylene groups.

C=O (ester) 1735 - 1750 Strong

Carbonyl stretch, a

very prominent peak.

[2]

C=C (aromatic) 1450 - 1600 Medium-Strong
Aromatic ring skeletal

vibrations.

C-O (ether & ester) 1000 - 1300 Strong

Two or more strong

bands are expected

from the C-O

stretching of the ether

and ester linkages.[2]

C-Cl 700 - 850 Strong Stretching vibration.

C-F 1000 - 1400 Strong
Stretching vibrations

from the -CF₃ group.

Table 4: Predicted Mass Spectrometry (MS) Data
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Feature Predicted m/z Value Notes

Molecular Ion [M]⁺ 450/452/454

The presence of two chlorine

atoms will result in a

characteristic isotopic pattern

for the molecular ion peak.[3]

The relative intensities of the

M, M+2, and M+4 peaks will be

approximately 9:6:1.

Key Fragments Various

Fragmentation is expected at

the ester and ether linkages.

Common fragments would

include loss of the ethoxy

group (-OCH₂CH₃), loss of the

ethyl lactate group, and

cleavage at the ether bond.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a compound

such as Ethoxyfen-ethyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of Ethoxyfen-ethyl in approximately 0.7 mL of a

deuterated solvent (e.g., deuterated chloroform, CDCl₃). The use of a deuterated solvent is

crucial to avoid large solvent signals in the ¹H NMR spectrum.[4]

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard ¹H NMR spectrum.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).
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Use a sufficient number of scans to obtain a good signal-to-noise ratio.

Integrate the peaks to determine the relative number of protons for each signal.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

200 ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation:

For solid samples: Prepare a KBr (potassium bromide) pellet by grinding a small amount

of the sample with dry KBr and pressing it into a thin, transparent disk.

For liquid samples or solutions: A thin film of the sample can be placed between two salt

(NaCl or KBr) plates. Alternatively, the sample can be dissolved in a suitable solvent (e.g.,

chloroform) and the spectrum of the solution can be obtained in a liquid cell.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample holder (or the pure solvent).

Record the spectrum of the sample.

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

The typical spectral range is 4000-400 cm⁻¹.[5]
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Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of Ethoxyfen-ethyl in a suitable volatile

solvent (e.g., methanol or acetonitrile).

Instrumentation: A variety of mass spectrometers can be used, such as a Gas

Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass

Spectrometer (LC-MS). For direct infusion, an electrospray ionization (ESI) or atmospheric

pressure chemical ionization (APCI) source coupled to a mass analyzer (e.g., quadrupole,

time-of-flight) is common.

Acquisition:

Introduce the sample into the ion source. In electron ionization (EI), the sample is

bombarded with high-energy electrons, causing ionization and fragmentation.[6]

The resulting ions are separated by the mass analyzer based on their mass-to-charge

(m/z) ratio.

A detector records the abundance of each ion.

The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Ethoxyfen-ethyl.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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